Varlitinib

Übersicht

Beschreibung

- Die Überexpression von ErbB-2- und EGFR-Rezeptoren in Tumoren ist prädiktiv für eine schlechte Prognose bei Krebspatienten .

Varlitinib: ist ein oraler, selektiver, reversibler Tyrosinkinase-Inhibitor vom Typ eines kleinen Moleküls. Es zielt sowohl auf als auch auf (Epidermaler Wachstumsfaktor-Rezeptor) ab.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Rolle von Varlitinib in der medizinischen Chemie liegt in seiner Hemmung von EGFR und ErbB-2. Forscher untersuchen seine Struktur-Aktivitäts-Beziehung und optimieren seine Eigenschaften.

Biologie: Untersuchung der Auswirkungen von this compound auf zelluläre Signalwege, Zellwachstum und Apoptose.

Industrie: Potenzielle Anwendungen in der Medikamentenentwicklung und personalisierten Medizin.

Wirkmechanismus

- This compound hemmt die Phosphorylierung von HER1-3, RAS/RAF/MEK/MAPK, p70S6K, S6-Ribosomal, 4EBP1, Cdk-2, Cdc-2 und Retinoblastom .

- Es stört wahrscheinlich nachgeschaltete Signalwege, die an Zellproliferation und -überleben beteiligt sind.

Wirkmechanismus

Varlitinib is a potent, small-molecule, pan-HER inhibitor that has demonstrated significant anti-tumor activity in various types of cancers . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the Epidermal Growth Factor Receptors (EGFR) , specifically HER1, HER2, and HER4 . These receptors are often overexpressed in tumors, and their overexpression is predictive of poor prognosis in cancer patients .

Mode of Action

This compound acts as an orally active, reversible, enzymatic and cellular inhibitor of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR . It binds to these receptors and prevents their phosphorylation and activation . This inhibition disrupts the downstream signaling pathways that are typically involved in cell proliferation, differentiation, migration, and survival .

Biochemical Pathways

This compound’s inhibition of EGFR leads to the disruption of several downstream signaling pathways. These include the Ras/Raf/MAPK and PI3K/Akt pathways , which control cell proliferation, differentiation, migration, and survival . The inhibition of these pathways by this compound can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves dose-dependent plasma exposure . The recommended phase II dose of this compound with paclitaxel is 300 mg twice daily intermittently dosed . , indicating that it has a minimal impact on the bioavailability of other drugs.

Result of Action

This compound’s action results in reduced cell viability and induced cell apoptosis in most cancer cell lines . It also inhibits HER signaling, leading to the inhibition of migration, invasion, and formation of cancerous cells . In addition, this compound has shown significant suppression of tumor growth in preclinical models .

Biochemische Analyse

Biochemical Properties

Varlitinib is an orally active, reversible, enzymatic and cellular inhibitor, with nanomolar potency, of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR . It interacts with these enzymes, inhibiting their activity and thus disrupting the biochemical reactions they catalyze .

Cellular Effects

This compound has been shown to reduce cell viability and induce cell apoptosis in most TNBC cell lines . It inhibits cell proliferation and enhances cell death via the suppression of Akt and Erk1/2 activity . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the key growth factor receptor tyrosine kinases ErbB-2 and EGFR . This inhibition disrupts the downstream signaling pathways of these receptors, leading to changes in gene expression and ultimately resulting in cell death .

Temporal Effects in Laboratory Settings

Over time, this compound treatment has been observed to cause a shift in the proteome of oral cancer cells . This shift includes the downregulation of five proteins and the upregulation of one protein . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, this compound has been shown to significantly suppress tumor growth after oral administration for 15 days without noticeable toxicity . The effects of this compound were dose-dependent, with tumor stasis observed at a dosage of 50 mg/kg BID and tumor regression observed at a dosage of 100 mg/kg BID .

Metabolic Pathways

This compound treatment influences the urea cycle followed by beta-alanine metabolism and glutamate metabolism . It interacts with enzymes and cofactors involved in these metabolic pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its molecular mechanism of action, it is likely that it is transported to the sites of its target enzymes, ErbB-2 and EGFR .

Subcellular Localization

As a tyrosine kinase inhibitor, it is likely localized to the cell membrane where its target enzymes, ErbB-2 and EGFR, are located .

Vorbereitungsmethoden

Synthesewege: Der Syntheseweg für Varlitinib beinhaltet chemische Reaktionen, um seine molekulare Struktur zusammenzusetzen. Leider sind spezifische synthetische Details nicht readily available in the public domain.

Industrielle Produktion: Informationen über großtechnische Produktionsmethoden sind begrenzt, aber sie beinhalten wahrscheinlich die Optimierung des Synthesewegs für eine effiziente und kostengünstige Produktion.

Analyse Chemischer Reaktionen

Durchgeführte Reaktionen: Varlitinib ist ein Pan-EGFR-Inhibitor.

Häufige Reagenzien und Bedingungen: Detaillierte Informationen zu spezifischen Reagenzien und Bedingungen für die this compound-Synthese sind proprietär. es ist wichtig, Faktoren wie Schutzgruppen, Katalysatoren und Reaktionstemperaturen zu berücksichtigen.

Hauptprodukte: Das Hauptprodukt der this compound-Synthese ist this compound selbst.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die duale Hemmung von ErbB-2 und EGFR durch Varlitinib hebt es hervor.

Ähnliche Verbindungen: Obwohl ich keine umfassende Liste habe, gehören zu den anderen EGFR-Inhibitoren Gefitinib, Erlotinib und Osimertinib.

Eigenschaften

IUPAC Name |

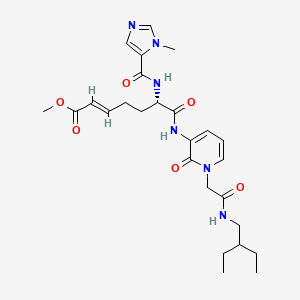

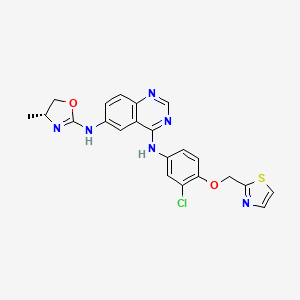

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXSAYUXVSFDBQ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025597 | |

| Record name | N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Varlitinib is an orally active, reversible, enzymatic and cellular inhibitor, with nanomolar potency, of the key growth factor receptor tyrosine kinases ErbB-2 and EGFR. The compound possesses improved physiochemical properties relative to compounds directed at these targets currently in clinical development, and provides superior exposure and equivalent or greater efficacy in animal models of human cancer. Currently, there is no single drug on the market that selectively inhibits both ErbB-2 and EGFR. Varlitinib, which concurrently inhibits the molecular targets of the drugs Herceptin(R) (ErbB-2) and Erbitux(R) (EGFR), may provide enhanced efficacy in the treatment of cancer patients. | |

| Record name | Varlitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

845272-21-1 | |

| Record name | Varlitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845272211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varlitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-[3-chloro-4-(thiazol-2-ylmethoxy)phenyl]-N6-[(4R)-4-methyl-4, 5-dihydrooxazol-2-yl]quinazoline-4, 6-diamine monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VARLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846Y8197W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)